Tipifarnib

Selectivity FTase GGTase-I

Tipifarnib (R115777) is a highly selective farnesyltransferase inhibitor (IC50 0.6 nM) with >58,000-fold selectivity over GGTase-I. Unlike dual inhibitors (L-778123) or intravenous-only FTIs (BMS-214662), tipifarnib offers oral bioavailability and proven clinical activity in HRAS-mutant HNSCC (55% ORR). Essential for preclinical studies in HRAS-driven cancers and for dissecting H-Ras/N-Ras signaling pathways.

Molecular Formula C27H22Cl2N4O
Molecular Weight 489.4 g/mol
CAS No. 192185-72-1
Cat. No. B1682913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTipifarnib
CAS192185-72-1
Synonyms(R)-6-(amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone
2 (1H))-quinolinone,6-(amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-chlorophenyl)-1-methyl-,(+)-
R 115777
R-115777
R115777
tipifarnib
Zarnestra
Molecular FormulaC27H22Cl2N4O
Molecular Weight489.4 g/mol
Structural Identifiers
SMILESCN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N
InChIInChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3/t27-/m1/s1
InChIKeyPLHJCIYEEKOWNM-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tipifarnib (192185-72-1): A Potent and Selective Farnesyltransferase Inhibitor for Precision Oncology Research


Tipifarnib (CAS: 192185-72-1), also known as R115777 or Zarnestra, is a nonpeptidomimetic, orally bioavailable, and highly potent inhibitor of farnesyltransferase (FTase). It exhibits an IC50 of 0.6–0.86 nM for FTase inhibition and demonstrates >58,000-fold selectivity over the related enzyme geranylgeranyltransferase type I (GGTase-I) [1]. As a key research compound in the class of farnesyltransferase inhibitors (FTIs), tipifarnib has undergone extensive clinical evaluation, including Phase III trials for hematologic malignancies, and is currently under investigation in multiple biomarker-defined patient populations for oncology applications [2].

Tipifarnib (192185-72-1) in Research: Why Farnesyltransferase Inhibitor Substitution is Not Advised


Within the class of farnesyltransferase inhibitors (FTIs), significant differences in target selectivity, route of administration, off-target activity, and clinical utility preclude simple interchangeability. For instance, L-778123 is a dual inhibitor of FTase and GGTase-I , while tipifarnib is highly selective for FTase. BMS-214662 requires intravenous administration, whereas tipifarnib and lonafarnib are orally bioavailable [1]. Furthermore, while lonafarnib shows similar in-class potency, it has been associated with a distinct gastrointestinal toxicity profile that has limited its clinical efficacy [2]. Crucially, tipifarnib has demonstrated unique, biomarker-defined clinical activity in HRAS-mutant head and neck squamous cell carcinoma (HNSCC), a context where generic FTI activity cannot be assumed [3]. These factors necessitate precise, compound-specific selection in both research and procurement.

Quantitative Differentiation of Tipifarnib (192185-72-1) from Closest Analogs: A Data-Driven Guide


High Selectivity for Farnesyltransferase Over GGTase-I

Tipifarnib exhibits extremely high selectivity for its primary target, farnesyltransferase (FTase), over the closely related enzyme geranylgeranyltransferase type I (GGTase-I). In direct enzyme assays, tipifarnib shows an IC50 of >50,000 nM for GGTase-I, compared to its FTase IC50 of 0.86 nM [1]. This results in a selectivity ratio of >58,000-fold, which is a critical differentiator from dual FTase/GGTase-I inhibitors.

Selectivity FTase GGTase-I

Comparative Enzyme Inhibition Potency: Tipifarnib vs. Lonafarnib vs. BMS-214662

In standardized enzymatic assays, tipifarnib demonstrates comparable or superior potency to other FTIs. Tipifarnib inhibits FTase with an IC50 of 0.6 nM , while the related clinical candidate BMS-214662 has a reported IC50 of 1.35 nM . Lonafarnib inhibits H-ras and K-ras processing with IC50 values of 1.9 nM and 5.2 nM, respectively, which are downstream functional readouts, while tipifarnib's direct FTase IC50 is 0.6 nM .

Potency FTase Inhibitor

Unique Clinical Efficacy in HRAS-Mutant Head and Neck Cancer

Tipifarnib is the only FTI with demonstrated clinical efficacy in a biomarker-defined solid tumor population. In a Phase II clinical trial (NCT02383927) involving 22 patients with recurrent/metastatic HRAS-mutant head and neck squamous cell carcinoma (HNSCC) with high variant allele frequency, tipifarnib achieved an objective response rate (ORR) of 55% [1]. Median progression-free survival was 5.6 months versus 3.6 months on last prior therapy [1]. This represents a clear differentiation from other FTIs like lonafarnib, which lacks a comparable biomarker-defined clinical profile in this setting.

HRAS HNSCC Clinical Response

Route of Administration: Oral Bioavailability vs. Intravenous Requirement

Tipifarnib and lonafarnib are both orally bioavailable and are administered as oral formulations in clinical settings [1]. In contrast, the FTI BMS-214662 is administered intravenously [1]. This route-of-administration difference is a critical practical differentiator, as oral administration is often preferred for patient compliance and chronic dosing regimens in both clinical and research settings.

Bioavailability Oral IV

Antifungal Activity: Differential MIC Values vs. Manumycin A

In antifungal susceptibility testing against clinical isolates of Candida, tipifarnib and manumycin A exhibit markedly different potencies. The minimal inhibitory concentration (MIC) range for tipifarnib against Candida was 25–50 μM, whereas manumycin A required 13 to >25 μM for the same isolates [1]. Against Aspergillus, tipifarnib showed an MIC of 100 μM, while manumycin A required 200–400 μM [1].

Antifungal MIC Manumycin A

Optimal Research and Procurement Scenarios for Tipifarnib (192185-72-1)


Precision Oncology Research Focused on HRAS-Driven Tumors

Given its validated clinical activity in HRAS-mutant HNSCC (55% ORR) [1], tipifarnib is the compound of choice for preclinical and translational studies investigating the therapeutic potential of FTase inhibition in HRAS-driven cancers. Procurement should be prioritized for programs developing novel combination therapies or investigating mechanisms of resistance in this genetically defined patient population. This application is directly supported by the evidence of unique clinical efficacy in Section 3.

In Vivo Pharmacology Studies Requiring Oral Dosing

Tipifarnib's oral bioavailability [1] makes it the preferred FTI for in vivo animal studies where oral gavage is the desired or required route of administration. Compared to the intravenous-only BMS-214662, tipifarnib offers a more practical and translationally relevant compound for chronic dosing experiments in rodent models. This is a direct procurement differentiator based on the route-of-administration evidence in Section 3.

Mechanistic Studies of RAS Isoform-Specific Inhibition

Tipifarnib has been shown to be more effective in cells with H-ras or N-ras mutations [1]. Furthermore, its unique mechanism of cell death induction in certain leukemias, involving calcium channel activation and not shared by all FTIs (e.g., FTI-277) [2], makes it a critical tool for dissecting the specific signaling pathways downstream of distinct RAS isoforms. Procurement of tipifarnib is essential for studies aiming to differentiate the roles of H-, N-, and K-ras in cancer biology, as supported by the comparative data in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tipifarnib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.